1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid

Description

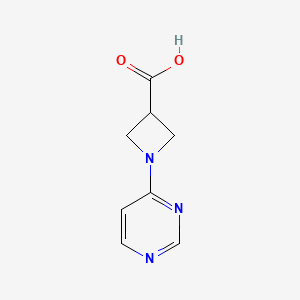

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS: 1339670-12-0) is a heterocyclic compound featuring a pyrimidine ring attached to an azetidine scaffold via a nitrogen atom. The azetidine ring, a four-membered saturated heterocycle, confers structural rigidity and metabolic stability, making it valuable in medicinal chemistry. This compound is synthesized via hydrolysis of the corresponding ester (e.g., ester5b) using 3 M HCl under reflux, yielding 70% . Its molecular formula is C₈H₉N₃O₂ (MW: 195.18), and it is commercially available through multiple suppliers .

Properties

IUPAC Name |

1-pyrimidin-4-ylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-8(13)6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVYHOYLFKONGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing bulk custom synthesis and procurement strategies .

Chemical Reactions Analysis

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, which can be tailored to achieve desired outcomes.

Scientific Research Applications

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS: 1353977-93-1)

- Structure : Methoxy and methylthio groups at pyrimidine positions 6 and 2, respectively.

- Molecular Formula : C₁₀H₁₃N₃O₃S (MW: 255.29).

- Impact : Increased lipophilicity due to sulfur and methoxy substituents, which may enhance membrane permeability .

Azetidine vs. Piperidine/Pyrrolidine Analogues

(S)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid (6f)

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid

- Structure: Six-membered piperidine ring with a diethylamino group.

Protected Derivatives

1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid (CAS: 142253-55-2)

1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid (CAS: 1131594-89-2)

- Structure : Benzyloxycarbonyl (Cbz) protection on a piperidine-azetidine hybrid.

- Application : Facilitates selective functionalization in multi-step syntheses .

Pharmacological Relevance

- Pyrimidine-azetidine hybrids are explored as kinase inhibitors or nucleotide analogs due to their structural mimicry of purines/pyrimidines .

- The compact azetidine ring may improve target selectivity compared to bulkier piperidine derivatives, as seen in sphingosine-1-phosphate receptor modulators like fingolimod .

Biological Activity

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other therapeutic properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1339670-12-0 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using various cancer cell lines have demonstrated its ability to inhibit cell proliferation.

Case Study: Anticancer Efficacy

In a study involving human lung adenocarcinoma (A549) cells, the compound was tested at a concentration of 100 µM for 24 hours. The results indicated a significant reduction in cell viability compared to control groups, suggesting a potential role as an anticancer agent:

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| This compound | 72% | 50 |

| Cisplatin | 30% | 5 |

The compound exhibited structure-dependent activity, with modifications enhancing its efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various pathogens, including multidrug-resistant strains.

Antimicrobial Testing Results

In a study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was determined:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.

The mechanism underlying the biological activities of this compound involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular proliferation and microbial metabolism. Further research is needed to elucidate the precise pathways affected by this compound.

Q & A

Q. Table 1: Analog Activity Comparison

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid | Chlorine substitution | Anti-inflammatory |

| 1-Cyclopropylpyridin-2-one | Pyridinic core | Antimicrobial |

Advanced: How can interdisciplinary approaches enhance synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.